molecular formula C13H17BrN2O2 B1384716 1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine CAS No. 2137717-55-4

1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine

Cat. No. B1384716
M. Wt: 313.19 g/mol
InChI Key: ZKVYCQPWWZOVPB-UHFFFAOYSA-N
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Description

The compound “1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a 2-bromo-5-nitrophenylmethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. The IUPAC name “1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine” suggests that it has a piperidine ring with a methyl group at the 2nd position and a 2-bromo-5-nitrophenylmethyl group at the 1st position .

Scientific Research Applications

Synthesis and Modification

1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine and its derivatives find extensive use in the synthesis of complex organic compounds. For instance, new S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil have been successfully synthesized using related compounds in DMF solution, highlighting the role of these molecules in facilitating the Mannich reaction (Pospieszny & Wyrzykiewicz, 2008). Furthermore, the creation of substituted 1,3,4-oxadiazole derivatives has been achieved by reacting similar molecules with corresponding bromobenzyl bromides or nitrobenzyl chlorides, emphasizing their utility in heterocyclic chemistry and therapeutic potential (Rehman et al., 2019).

Biological Activities

Compounds like 1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine are integral in synthesizing substances with significant biological activities. For example, studies on similar compounds have demonstrated moderate to excellent antibacterial properties against various bacteria (Aziz‐ur‐Rehman et al., 2017). This suggests potential applications in the development of new antibacterial agents. Additionally, the synthesis of Schiff bases using related compounds has shown considerable urease inhibitory activity, indicating potential applications in medicine and agriculture (Zulfiqar et al., 2020).

Structural Analysis and Material Science

These compounds are also valuable in material science for studying molecular structures and interactions. Quantum mechanical, spectroscopic, and docking studies on similar molecules have been conducted, providing insights into molecular structures, electronic characteristics, and vibrational frequencies, useful in developing new materials with desired properties (Abraham et al., 2017).

properties

IUPAC Name

1-[(2-bromo-5-nitrophenyl)methyl]-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-10-4-2-3-7-15(10)9-11-8-12(16(17)18)5-6-13(11)14/h5-6,8,10H,2-4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVYCQPWWZOVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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